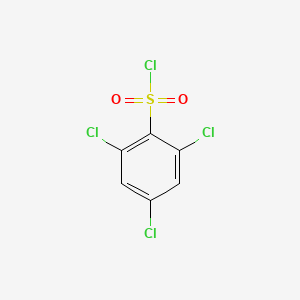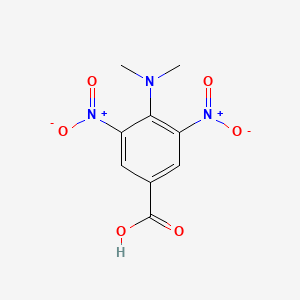![molecular formula C13H15NO3 B1332138 Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- CAS No. 138249-12-4](/img/structure/B1332138.png)
Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-: is an organic compound with the molecular formula C14H17NO5 It is characterized by the presence of an acetamide group attached to a cyclopropyl ring, which is further substituted with a phenyl group bearing an acetyloxy moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a benzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Acetylation: The acetyloxy group is introduced through an acetylation reaction, where the phenyl group is treated with acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an anhydride.
Industrial Production Methods: Industrial production of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions:
Oxidation: Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- can undergo oxidation reactions, where the acetyloxy group is converted to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the acetyloxy group is reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phenyl ring, where electrophilic or nucleophilic reagents replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophilic reagents (e.g., halogens, nitro compounds), nucleophilic reagents (e.g., amines, thiols), appropriate solvents and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical reactions. The phenyl and cyclopropyl groups can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: This compound has a similar structure but lacks the cyclopropyl ring, which may result in different chemical and biological properties.
Acetamide, N-[4-[2-(acetyloxy)ethyl]phenyl]-: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and applications.
Uniqueness: Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- is unique due to the presence of the cyclopropyl ring, which imparts rigidity and strain to the molecule. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
[4-(2-acetamidocyclopropyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(15)14-13-7-12(13)10-3-5-11(6-4-10)17-9(2)16/h3-6,12-13H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJSDJDCCITUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC1C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337176 |
Source


|
| Record name | Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138249-12-4 |
Source


|
| Record name | Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)













